(+)-Menthol

Beschreibung

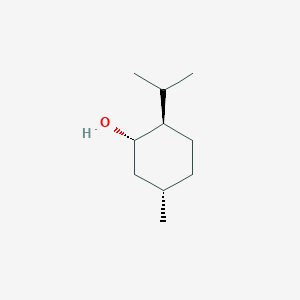

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029733 | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 760 mmHg (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

196 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-78-1, 15356-60-2, 15356-70-4 | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2R,5S)-(+)-Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6B1OE8P3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

100 °F (NTP, 1992) | |

| Record name | D,L-MENTHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20591 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Biosynthesis of (-)-Menthol in Mentha Species: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of (-)-menthol, the principal component of peppermint (Mentha x piperita) essential oil. The pathway is a critical area of study for researchers in natural product chemistry, plant biochemistry, and drug development due to the wide-ranging applications of menthol in the pharmaceutical, food, and cosmetic industries. This document details the enzymatic steps, key intermediates, and regulatory aspects of the (-)-menthol biosynthesis pathway. Quantitative data on enzyme kinetics and metabolite concentrations are summarized in tabular format. Furthermore, detailed experimental protocols for key analytical techniques are provided, and the core pathway is visualized using a logical diagram. While the focus is on the naturally predominant (-)-menthol, the stereochemical intricacies of the pathway that can lead to other stereoisomers are also discussed.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenes, with (-)-menthol being one of the most commercially significant. The characteristic cooling sensation and aroma of peppermint are attributed to this compound. The biosynthesis of (-)-menthol is a complex, multi-step process localized within the secretory cells of peltate glandular trichomes on the aerial surfaces of the plant.[1][2] Understanding this pathway at a molecular level is crucial for efforts to enhance menthol yield and quality through metabolic engineering and synthetic biology approaches. This guide serves as a comprehensive resource for professionals engaged in the study and application of this important natural product.

The (-)-Menthol Biosynthesis Pathway

The biosynthesis of (-)-menthol from primary metabolism involves eight key enzymatic steps, commencing with the universal monoterpene precursor, geranyl diphosphate (GPP).[1] The pathway proceeds through a series of cyclization, hydroxylation, oxidation, reduction, and isomerization reactions to yield the final (-)-menthol product. The stereochemistry at each step is tightly controlled by the respective enzymes, leading to the formation of the specific (1R,2S,5R)-(-)-menthol isomer.

Figure 1. The core biosynthetic pathway leading to (-)-menthol in Mentha species.

Key Enzymes and Reactions

The enzymatic cascade responsible for (-)-menthol production is as follows:

-

(-)-Limonene Synthase (LS): This enzyme catalyzes the cyclization of the acyclic precursor, geranyl diphosphate (GPP), to form the monocyclic olefin, (-)-limonene. This is a critical committing step in the pathway.[3]

-

(-)-Limonene-3-hydroxylase (L3H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C3 position of (-)-limonene, yielding (-)-trans-isopiperitenol.[3][4]

-

(-)-trans-Isopiperitenol Dehydrogenase (ISOPD): This dehydrogenase oxidizes the hydroxyl group of (-)-trans-isopiperitenol to a ketone, forming (-)-isopiperitenone.[3]

-

(-)-Isopiperitenone Reductase (ISOPR): This enzyme catalyzes the reduction of the double bond in the isopropenyl side chain of (-)-isopiperitenone to produce (+)-cis-isopulegone.[5]

-

(+)-cis-Isopulegone Isomerase (ISOPI): This isomerase facilitates the conversion of (+)-cis-isopulegone to (+)-pulegone.

-

(+)-Pulegone Reductase (PR): This reductase acts on the conjugated double bond of (+)-pulegone to yield (-)-menthone.[5][6] This step is a significant branch point, as pulegone can also be converted to (+)-menthofuran.

-

(-)-Menthone Reductase (MR): The final step involves the reduction of the ketone group of (-)-menthone by this reductase to produce the desired (-)-menthol.[3]

-

(+)-Menthofuran Synthase (MFS): A competing cytochrome P450 enzyme that converts (+)-pulegone to (+)-menthofuran, an undesirable component in high-quality peppermint oil.[7]

Quantitative Data

A thorough understanding of the enzymatic properties and metabolite concentrations within the (-)-menthol biosynthesis pathway is essential for targeted metabolic engineering and optimization of production.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the pathway. It is important to note that kinetic parameters can vary depending on the specific Mentha species, enzyme isoform, and assay conditions.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| (-)-Limonene Synthase | Geranyl Pyrophosphate | 1.8 | 0.3 | ~6.7 | [8][9] |

| (-)-Isopiperitenone Reductase | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [5] |

| NADPH | 2.2 | [5] | |||

| (+)-Pulegone Reductase | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [5][10] |

| NADPH | 6.9 | [5] | |||

| (-)-Menthone:(-)-Menthol Reductase (MMR) | (-)-Menthone | 3.0 | 0.6 | 7.0 | [11][12] |

| (+)-Isomenthone | 41 | - | [11][12] | ||

| NADPH | 0.12 | [11][12] | |||

| (-)-Menthone:(+)-Neomenthol Reductase (MNR) | (-)-Menthone | 674 | 0.06 | 9.3 | [11][12] |

| (+)-Isomenthone | >1000 | - | [11][12] | ||

| NADPH | 10 | [11][12] |

Metabolite Composition in Mentha Species

The relative abundance of key monoterpenes can vary significantly between different Mentha species and even between different cultivars of the same species. The following table provides an example of the typical composition of essential oil from Mentha x piperita.

| Compound | Percentage of Total Oil |

| (-)-Menthol | 30 - 55% |

| (-)-Menthone | 14 - 32% |

| Menthyl acetate | 2.8 - 10% |

| (+)-Isomenthone | 1.5 - 10% |

| (+)-Neomenthol | 2.5 - 3.5% |

| (-)-Limonene | 1 - 5% |

| Pulegone | < 4% |

| Menthofuran | 1 - 9% |

(Data compiled from various sources, representing typical ranges)

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the (-)-menthol biosynthesis pathway.

Enzyme Assays

Figure 2. A generalized workflow for in vitro enzyme assays.

Protocol: In Vitro Assay for (+)-Pulegone Reductase (PR) [13]

-

Enzyme Source: Recombinant (+)-pulegone reductase expressed in E. coli is a common source for detailed kinetic studies. Alternatively, partially purified protein extracts from Mentha glandular trichomes can be used.

-

Reaction Mixture: A typical 0.4 mL reaction mixture contains:

-

50 mM KH2PO4 buffer (pH 7.5)

-

10% sorbitol

-

1 mM DTT

-

20 µM (+)-pulegone (substrate)

-

10 mM NADPH (cofactor)

-

An NADPH regenerating system (e.g., 6 mM glucose-6-phosphate and 20 U glucose-6-phosphate dehydrogenase) can be included for sustained reactions.

-

30 µM of purified recombinant PR.

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 31°C for a defined period (e.g., 1 hour), ensuring the reaction remains in the linear range. An overlay of n-hexane (0.2 mL) can be used to trap the volatile products.

-

Product Extraction and Analysis: The reaction is terminated by vigorous vortexing, and the n-hexane layer containing the products ((-)-menthone and (+)-isomenthone) is collected. The products are then analyzed and quantified by gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid Analysis

Protocol: Analysis of Mentha Essential Oil [1][2][14][15]

-

Sample Preparation: Essential oil is typically extracted from Mentha leaves by hydrodistillation or solvent extraction. A dilute solution of the essential oil (e.g., 1% in diethyl ether or hexane) is prepared for injection.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly employed for the separation of monoterpenes.

-

GC Conditions:

-

Injector Temperature: 250-260°C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 50°C held for 2-3 minutes, followed by a ramp of 3-15°C per minute to a final temperature of 200-280°C. The specific program will depend on the column and the desired separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-600 m/z.

-

-

Compound Identification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

RNA Extraction and Gene Expression Analysis

Protocol: Total RNA Extraction from Mentha Trichomes [16][17][18]

Mentha tissues are rich in secondary metabolites and polysaccharides, which can interfere with RNA isolation. Therefore, modified protocols are often necessary.

-

Tissue Collection and Grinding: Glandular trichomes can be isolated by abrading the leaf surface in a suitable buffer. The isolated trichomes or whole leaf tissue should be immediately frozen in liquid nitrogen and ground to a fine powder.

-

Extraction Buffer: A CTAB-based extraction buffer or a commercial kit designed for plants with high secondary metabolite content (e.g., FastPure Plant Total RNA Isolation Kit) is recommended.[16] The use of PVPP (polyvinylpolypyrrolidone) in the extraction buffer can help to remove phenolic compounds.

-

Extraction Procedure: The ground tissue is homogenized in the extraction buffer. This is followed by chloroform extractions to remove proteins and lipids.

-

RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol or lithium chloride.

-

Washing and Resuspension: The RNA pellet is washed with 70-75% ethanol to remove residual salts and resuspended in RNase-free water.

-

Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (A260/280 and A260/230 ratios) and by visualizing the integrity of ribosomal RNA bands on a denaturing agarose gel.

Northern Blot Analysis: Once high-quality RNA is obtained, it can be used for northern blot analysis to determine the expression levels of specific genes involved in the menthol biosynthesis pathway. This involves separating the RNA by gel electrophoresis, transferring it to a membrane, and hybridizing with a labeled probe specific to the gene of interest.

Immunocytochemistry for Enzyme Localization

Figure 3. A simplified workflow for immunocytochemistry.

Protocol: Immunolocalization in Mentha Glandular Trichomes [19][20][21][22]

-

Tissue Preparation: Small sections of Mentha leaves are fixed in a solution of paraformaldehyde and/or glutaraldehyde.

-

Dehydration and Embedding: The fixed tissue is dehydrated through an ethanol series and embedded in a resin (e.g., LR White).

-

Sectioning: Ultrathin sections (e.g., 80-100 nm) are cut using an ultramicrotome and mounted on grids.

-

Blocking: The sections are incubated in a blocking solution (e.g., bovine serum albumin or normal goat serum in phosphate-buffered saline) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody raised against the specific enzyme of interest (e.g., rabbit anti-limonene synthase).

-

Secondary Antibody Incubation: After washing, the sections are incubated with a secondary antibody conjugated to a reporter molecule, such as colloidal gold particles (for transmission electron microscopy) or a fluorophore (for fluorescence microscopy).

-

Washing and Staining: The sections are thoroughly washed to remove unbound antibodies and may be counterstained (e.g., with uranyl acetate and lead citrate for TEM).

-

Imaging: The sections are observed under a transmission electron microscope or a confocal microscope to determine the subcellular localization of the target enzyme.

Conclusion

The biosynthesis of (-)-menthol in Mentha species is a well-characterized pathway involving a series of stereospecific enzymatic reactions. This technical guide has provided a detailed overview of this pathway, including the key enzymes, intermediates, and available quantitative data. The provided experimental protocols offer a starting point for researchers seeking to investigate various aspects of menthol biosynthesis. Further research, particularly in elucidating the kinetic parameters of all enzymes in the pathway and understanding the regulatory networks that control flux through the pathway, will be crucial for advancing our ability to manipulate and optimize the production of this valuable natural product. The potential for producing other menthol stereoisomers through the manipulation of these enzymes also presents an exciting avenue for future investigation.

References

- 1. aensiweb.com [aensiweb.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Menthol - Wikipedia [en.wikipedia.org]

- 4. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-Pulegone reductase - Wikipedia [en.wikipedia.org]

- 7. EC 1.14.14.143 [iubmb.qmul.ac.uk]

- 8. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of peppermint (Mentha x piperita) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas chromatography–mass spectrometry of essential oil of Mentha leaf [bio-protocol.org]

- 15. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterisation of the Mentha canadensis R2R3-MYB transcription factor gene McMIXTA and its involvement in peltate glandular trichome development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iau.ir [journals.iau.ir]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Immunocytochemistry protocol | Abcam [abcam.com]

- 21. health.uconn.edu [health.uconn.edu]

- 22. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

The Physicochemical Landscape of (+)-Menthol Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of (+)-menthol crystals. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this important chiral compound.

Physicochemical Properties

This compound, a naturally occurring chiral monoterpenoid, is the dextrorotatory enantiomer of menthol. While its levorotatory counterpart, (-)-menthol, is more abundant in nature, this compound possesses unique properties and applications.[1] The physical and chemical characteristics of this compound are crucial for its application in pharmaceuticals, flavorings, and as a chiral auxiliary in asymmetric synthesis.[2]

Tabulated Physical Properties

The following tables summarize the key physical properties of this compound and its common isomers for comparative analysis.

| Property | This compound | (-)-Menthol | (±)-Menthol (Racemic) |

| Molecular Formula | C₁₀H₂₀O[3] | C₁₀H₂₀O[2] | C₁₀H₂₀O[4] |

| Molecular Weight | 156.27 g/mol [3] | 156.27 g/mol | 156.27 g/mol [5] |

| Appearance | Colorless to off-white solid, crystalline[3] | White or clear waxy crystalline substance[2] | White crystalline powder or colorless needle-like crystals[6][7] |

| Odor | Mentholic[3] | Characteristic peppermint odor[2] | Minty aroma[7] |

| Melting Point | 43-44 °C[3] | 42-45 °C (α crystalline form)[2] | 36–38 °C[2] |

| Boiling Point | 103-104 °C at 9 mmHg[3] | 214.6 °C[2] | 216 °C[6] |

| Density | 0.890 g/cm³[3] | 0.890 g/cm³ (solid)[2] | 0.89 g/mL at 25 °C[6] |

| Specific Rotation [α]D | +48° to +51° (c=10 in ethanol)[3][8] | -45° to -51° (in ethanol)[9][10] | -2.0° to +2.0° (in ethanol)[9] |

Solubility Profile

| Solvent | Solubility of this compound |

| Water | 456 mg/L at 25°C[3] |

| Methanol | Soluble (almost transparent)[3] |

| Chloroform | Soluble[3] |

| Ethanol | Freely soluble[11] |

| Ether | Soluble[3] |

| Petroleum Ether | Very soluble[11] |

| Glacial Acetic Acid | Freely soluble[11] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each hydrogen atom in the molecule. Key signals can be assigned to the protons of the methyl, isopropyl, and cyclohexyl groups.[12]

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the ten carbon atoms in the this compound structure, aiding in the confirmation of its carbon skeleton.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[14]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound crystals is packed into a capillary tube to a height of 2-3 mm.[15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device, adjacent to a calibrated thermometer.[14]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[14]

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range represents the melting point of the sample.[15]

-

Purity Assessment: A sharp melting point range of 0.5-1 °C is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[14]

Caption: Experimental workflow for determining the melting point of this compound crystals.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.[16]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c) is prepared by accurately weighing a sample (m) and dissolving it in a specific volume (V) of a suitable solvent, typically ethanol.[17]

-

Polarimeter Calibration: The polarimeter is calibrated by first measuring the optical rotation of the pure solvent, which should be zero.[16]

-

Sample Measurement: The polarimeter tube of a known path length (l) is filled with the this compound solution, ensuring no air bubbles are present.[16] The observed angle of rotation (α) is then measured.[18]

-

Calculation: The specific rotation [α] is calculated using Biot's law:[18] [α] = α / (l * c) where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[19]

-

Caption: Workflow for the determination of specific rotation using a polarimeter.

Chemical Properties and Reactivity

This compound undergoes reactions typical of a secondary alcohol. Its hydroxyl group can be esterified or oxidized. A significant application of this compound in organic chemistry is as a chiral auxiliary in asymmetric synthesis, where it is used to introduce chirality to a prochiral substrate.[2]

Pharmacological Signaling Pathway

Menthol's well-known cooling sensation is mediated through its interaction with the transient receptor potential melastatin 8 (TRPM8) channel, a non-selective cation channel.[20][21]

Caption: Simplified signaling pathway of this compound inducing a cooling sensation via TRPM8 activation.

This guide provides a foundational understanding of the physical and chemical properties of this compound crystals. For further, more specific applications, it is recommended to consult the primary literature and relevant pharmacopeial standards.

References

- 1. researchgate.net [researchgate.net]

- 2. Menthol - Wikipedia [en.wikipedia.org]

- 3. This compound | 15356-60-2 [chemicalbook.com]

- 4. zanchenglife.com [zanchenglife.com]

- 5. Menthol (2216-51-5) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. chembk.com [chembk.com]

- 7. DL-Menthol CAS#: 89-78-1 [m.chemicalbook.com]

- 8. Menthol (data page) - Wikipedia [en.wikipedia.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. L(-)-Menthol, 99.5% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(15356-60-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. byjus.com [byjus.com]

- 16. satish0402.weebly.com [satish0402.weebly.com]

- 17. iitr.ac.in [iitr.ac.in]

- 18. cdn.pasco.com [cdn.pasco.com]

- 19. cts.iitkgp.ac.in [cts.iitkgp.ac.in]

- 20. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What is Menthol used for? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Differential Biological Activities of (+)-Menthol and (-)-Menthol

Abstract

Menthol, a cyclic monoterpene alcohol, exists as eight stereoisomers, with this compound and (-)-menthol being the most well-known enantiomers. While chemically similar, their distinct spatial arrangements lead to significant differences in their biological activities. (-)-Menthol, the most abundant natural isomer, is generally recognized as the more potent and pharmacologically active form. This technical guide provides a comprehensive comparison of the biological activities of this compound and (-)-menthol, focusing on their interactions with the transient receptor potential melastatin 8 (TRPM8) channel, analgesic properties, and other physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to support research and development efforts.

Core Biological Activity: TRPM8 Channel Activation

The primary mechanism underlying the characteristic cooling sensation of menthol is its action as an agonist on the TRPM8 ion channel, a non-selective cation channel primarily expressed in sensory neurons. The stereochemistry of menthol plays a critical role in the efficacy of this interaction.

Differential Potency and Efficacy

Studies consistently demonstrate that (-)-menthol is a significantly more potent activator of the TRPM8 channel than this compound. The cooling sensory threshold for (-)-menthol is substantially lower than for its enantiomer.[1][2] This is attributed to a more favorable binding configuration of the (-)-isomer within the TRPM8 channel's binding pocket.[1][3] The molecular structure of (-)-menthol, particularly the orientation of its hydroxyl and isopropyl groups, allows for a tighter and more effective interaction with the S3 and S4 helices of the TRPM8 channel, respectively.[1][3] This superior binding affinity translates to a lower concentration of (-)-menthol being required to elicit channel opening and subsequent Ca²⁺ influx, which triggers the neural signal perceived as cold.[2][4]

Data Presentation: TRPM8 Activation and Binding

| Parameter | This compound | (-)-Menthol | Key Finding | Reference |

| Cooling Sensation | Less intense, higher threshold | More intense, lower threshold | (-)-Menthol is the more potent cooling agent. | [1] |

| TRPM8 Activation | Weaker agonist | Potent agonist | (-)-Menthol is the preferred isomer for TRPM8 activation. | [1][5] |

| Cooling Power | Lower | ~4 times higher than (+) isomer | Demonstrates significant stereospecificity in effect. | [2] |

Experimental Protocol: In Vitro TRPM8 Activation via Calcium Imaging

This protocol describes a common method for assessing the activation of TRPM8 channels by menthol isomers in a heterologous expression system.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are transiently transfected with a plasmid encoding the human TRPM8 channel using a lipid-based transfection reagent (e.g., Lipofectamine 2000). Co-transfection with a fluorescent protein like GFP can be used to identify successfully transfected cells.[6]

-

Cells are seeded onto poly-L-lysine-coated glass coverslips 24-36 hours post-transfection for imaging.[7]

-

-

Calcium Indicator Loading:

-

Transfected cells are incubated with a ratiometric calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), in a standard extracellular solution for 45-60 minutes at 37°C.[7]

-

-

Calcium Imaging:

-

The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.[7]

-

Cells are continuously perfused with the extracellular solution at a controlled temperature (e.g., 33-34°C).[7]

-

Fura-2 is alternately excited at 340 nm and 380 nm, and the emission fluorescence is captured at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration ([Ca²⁺]i).[7]

-

-

Compound Application and Data Analysis:

-

A baseline fluorescence ratio is recorded for several minutes.

-

Solutions containing various concentrations of this compound or (-)-menthol are perfused over the cells for a defined period (e.g., 60 seconds).[8]

-

The change in the F340/F380 ratio upon compound application is recorded. A positive response is defined as an increase in the ratio above a certain threshold (e.g., >0.08).[7]

-

The peak response for each concentration is measured, and dose-response curves are generated to calculate EC₅₀ values.

-

A positive control, such as a high concentration of (-)-menthol or the super-cooling agonist icilin, is used to confirm channel functionality.

-

Mandatory Visualization: TRPM8 Signaling Pathway

Caption: (-)-Menthol binds to and activates the TRPM8 ion channel, leading to calcium influx and neuronal depolarization.

Analgesic Effects

The analgesic, or pain-relieving, properties of menthol are closely linked to its action on TRPM8 channels but also involve other complex mechanisms.

Stereospecific Pain Relief

(-)-Menthol is the predominant isomer used in topical analgesic preparations.[9] Its analgesic effects are primarily mediated by the activation and subsequent desensitization of TRPM8-expressing sensory neurons.[9][10] This mechanism is effective for various types of pain, including acute chemical-induced pain, inflammatory pain, and thermal hyperalgesia.[9][11] Studies using TRPM8 knockout mice have conclusively shown that the analgesic effects of L-menthol are completely abolished in the absence of this channel.[9] In contrast, this compound exhibits significantly weaker analgesic properties, consistent with its lower potency at the TRPM8 receptor. Beyond TRPM8, menthol is also known to block voltage-gated sodium channels and modulate κ-opioid receptors, which may contribute to its overall analgesic profile.[11][12]

Data Presentation: Comparative Analgesic Activity

| Pain Model | This compound | (-)-Menthol | Key Finding | Reference |

| Acute Chemical Pain (Capsaicin) | Weak effect | Significant reduction in pain behavior | Analgesia is TRPM8-dependent and stereospecific. | [9] |

| Inflammatory Pain (CFA model) | Weak effect | Significant reduction in hyperalgesia | (-)-Menthol is effective in reducing inflammatory pain. | [9] |

| Visceral Pain (Acetic Acid) | Weak effect | Significant reduction in writhing | Demonstrates efficacy in visceral pain models. | [9] |

| Noxious Heat Analgesia | Not reported | Dose-dependent increase in withdrawal latency | (-)-Menthol effectively suppresses heat-induced pain. | [13] |

Experimental Protocol: Hot Plate Test for Thermal Analgesia in Rodents

This protocol outlines a standard method for evaluating the analgesic effects of topically applied menthol isomers against thermal pain.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are acclimatized to the testing environment before the experiment to reduce stress.

-

Apparatus: A commercial hot plate apparatus is used, consisting of a metal surface that can be maintained at a constant, noxious temperature (e.g., 55 ± 0.5°C). The apparatus is enclosed by a clear acrylic cylinder to keep the animal on the plate.

-

Compound Administration:

-

A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Animals are randomly assigned to treatment groups.

-

A fixed volume of a vehicle (e.g., ethanol/propylene glycol) containing a specific concentration of this compound, (-)-menthol, or vehicle alone is applied topically to the plantar surface of one hind paw.

-

-

Testing and Data Collection:

-

At set time points after application (e.g., 15, 30, 60, 90 minutes), the animal is placed back on the hot plate, and the paw withdrawal latency is measured again.

-

The data are typically expressed as the change in latency from baseline or as a percentage of the maximum possible effect (%MPE).

-

-

Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the paw withdrawal latencies between the different treatment groups and across time points. An increase in latency indicates an analgesic effect.[13]

Mandatory Visualization: Analgesic Assay Workflow

Caption: A typical workflow for assessing the analgesic effect of menthol isomers using the hot plate test in rodents.

Other Differentiating Biological Activities

Nasal Sensation of Airflow

A notable difference between the enantiomers is their effect on the subjective sensation of nasal airflow. Studies have shown that inhalation of (-)-menthol (L-menthol) produces a significant and distinct sensation of improved nasal airflow and coolness, without objectively changing nasal airway resistance.[14][15] In contrast, this compound (D-menthol) and other isomers like D-isomenthol have no such effect, despite having a similar peppermint smell.[14][15] This demonstrates that the sensation is a specific pharmacological action on nasal sensory nerve endings, likely mediated by TRPM8, rather than an effect related to odor perception.

Skin Penetration Enhancement

Menthol is frequently included in topical formulations not only for its analgesic effects but also as a skin penetration enhancer.[16][17] It is thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. While both isomers can likely function as penetration enhancers, the greater interaction of (-)-menthol with biological membranes may confer superior efficacy, though direct comparative studies are limited. The presence of other drug substances in a formulation can significantly influence the degree of menthol penetration into the skin layers.[17]

Experimental Protocol: Ex Vivo Skin Penetration Using Franz Diffusion Cells

This protocol details a standard method to evaluate the permeation of menthol isomers through the skin.

-

Skin Preparation: Full-thickness human or porcine skin is obtained and prepared by removing subcutaneous fat. The skin is then mounted in a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.[17][18]

-

Apparatus Setup: The receptor compartment of the Franz cell is filled with a receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C or 37°C. The solution is constantly stirred.

-

Application: A finite dose of the formulation containing this compound or (-)-menthol is applied to the surface of the skin in the donor compartment.[18]

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), aliquots of the receptor solution are withdrawn and replaced with fresh, pre-warmed solution.

-

Skin Content Analysis (Optional): At the end of the experiment, the skin surface is cleaned. The stratum corneum can be removed by tape-stripping, and the remaining epidermis and dermis can be separated.[17]

-

Quantification: The concentration of the menthol isomer in the receptor fluid samples and skin layers is quantified using a validated analytical method, such as Gas Chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS).[17]

-

Data Analysis: The cumulative amount of menthol permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.

Mandatory Visualization: Franz Diffusion Cell Workflow

Caption: Diagram of an ex vivo skin permeation study using a Franz diffusion cell to measure menthol penetration.

Conclusion

The biological activities of this compound and (-)-menthol exhibit clear stereospecificity. (-)-Menthol is unequivocally the more potent isomer across the most significant pharmacological endpoints, including TRPM8 activation, cooling sensation, and analgesia. This enhanced activity is rooted in its specific molecular geometry, which allows for a more favorable and high-affinity interaction with the TRPM8 ion channel. While this compound is not biologically inert, its effects are markedly weaker. For professionals in research and drug development, understanding this differential activity is paramount for designing effective therapeutic agents, particularly in the fields of topical analgesics, respiratory aids, and transdermal drug delivery systems. The selection of (-)-menthol is critical for maximizing the desired cooling and analgesic effects in pharmaceutical and consumer products.

References

- 1. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menthol--pharmacology of an important naturally medicinal "cool" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasp-pain.org [iasp-pain.org]

- 12. Menthol - Wikipedia [en.wikipedia.org]

- 13. Topical application of l-menthol induces heat analgesia, mechanical allodynia, and a biphasic effect on cold sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The effects of menthol isomers on nasal sensation of airflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of D and L isomers of menthol upon nasal sensation of airflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pernaton.ch [pernaton.ch]

- 17. Skin disposition of menthol after its application in the presence of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Menthol Isomers for Researchers, Scientists, and Drug Development Professionals

Abstract

Menthol, a cyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, food, and fragrance industries, primarily due to the characteristic cooling sensation elicited by its naturally occurring (-)-menthol isomer. This sensation is mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. With three chiral centers, menthol exists as eight stereoisomers, each exhibiting distinct physical and physiological properties. This technical guide provides a comprehensive overview of the discovery, history, and stereoselective synthesis of menthol isomers. It details key experimental protocols for industrial synthesis and analytical characterization, presents quantitative data on the physicochemical and pharmacological properties of the isomers, and elucidates the TRPM8 signaling pathway. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or developing products containing menthol and its derivatives.

Introduction: The Isomers of Menthol

Menthol (2-isopropyl-5-methylcyclohexanol) possesses three chiral centers, giving rise to eight stereoisomers: (-)-menthol, (+)-menthol, (-)-isomenthol, (+)-isomenthol, (-)-neomenthol, (+)-neomenthol, (-)-neoisomenthol, and (+)-neoisomenthol.[1] The most well-known and commercially important is (-)-menthol, which is prized for its strong, pleasant minty aroma and pronounced cooling effect.[2] The other isomers possess varying sensory properties, often described as less pleasant or musty, and exhibit significantly weaker cooling effects.[2] This difference in physiological activity underscores the importance of stereochemistry in the interaction of these molecules with their biological targets.

Historical Perspective and Discovery

The use of mint plants for their medicinal and aromatic properties dates back to ancient civilizations.[3] However, the isolation of menthol as a crystalline substance was first reported in the late 18th and 19th centuries.[3] The elucidation of its chemical structure and the existence of its various isomers was a gradual process throughout the 19th and early 20th centuries. The large-scale production of menthol was initially dominated by the extraction from peppermint oil (Mentha piperita) and corn mint oil (Mentha arvensis). The fluctuating supply and price of natural menthol spurred the development of synthetic routes in the latter half of the 20th century, leading to significant innovations in asymmetric synthesis.

Quantitative Data on Menthol Isomers

The distinct stereochemistry of each menthol isomer results in unique physical and biological properties. The following tables summarize key quantitative data for the eight stereoisomers of menthol.

Table 1: Physicochemical Properties of Menthol Isomers

| Isomer | Enantiomer | Melting Point (°C) | Boiling Point (°C) at 760 mmHg | Specific Rotation [α]D (in Ethanol) |

| Menthol | (-)-Menthol | 42-45[4] | 214.6[4] | -45° to -51°[5] |

| This compound | 42-43 | 214.6 | +48° to +50° | |

| Isomenthol | (-)-Isomenthol | 81.5 | 218 | -24° |

| (+)-Isomenthol | 80-81 | 218 | +24° | |

| Neomenthol | (-)-Neomenthol | -17 | 212 | -19.6° |

| (+)-Neomenthol | -15 | 212 | +20.9° | |

| Neoisomenthol | (-)-Neoisomenthol | -8[6] | 214-215.38[6][7] | -2° |

| (+)-Neoisomenthol | -8[6] | 214-215.38[6][7] | +2.1° |

Table 2: Pharmacological Activity of Menthol Isomers on TRPM8

| Isomer | EC50 (µM) for mouse TRPM8 at +80 mV[8] |

| (-)-Menthol | 62.64 ± 1.2 |

| This compound | ~300 |

| (-)-Isomenthol | ~500 |

| (+)-Isomenthol | >1000 |

| (-)-Neomenthol | ~400 |

| (+)-Neomenthol | 206.22 ± 11.4 |

| (-)-Neoisomenthol | >1000 |

| (+)-Neoisomenthol | >1000 |

Key Experimental Protocols

This section details the methodologies for the industrial synthesis of (-)-menthol and key analytical techniques for the separation and characterization of its isomers.

Industrial Synthesis of (-)-Menthol

Two major industrial processes have dominated the synthesis of (-)-menthol: the Haarmann & Reimer (now Symrise) process and the Takasago process.

This process, patented in 1974, utilizes thymol as the starting material.[9][10]

Experimental Protocol:

-

Alkylation of m-Cresol: m-Cresol is alkylated with propene in the presence of an acid catalyst (e.g., a solid acid catalyst) to produce thymol.

-

Hydrogenation of Thymol: Thymol is catalytically hydrogenated using a suitable catalyst (e.g., a supported ruthenium catalyst) to yield a mixture of the four diastereomeric pairs of menthol.[11]

-

Fractional Distillation: The mixture of menthol isomers is subjected to fractional distillation to separate the (±)-menthol pair from the other isomers (isomenthol, neomenthol, and neoisomenthol).[12]

-

Enzymatic Resolution: The racemic (±)-menthol is resolved into its enantiomers. A common method involves the enzymatic hydrolysis of a menthyl ester. For example, (±)-menthyl benzoate is subjected to hydrolysis using a lipase, which selectively hydrolyzes the ester of one enantiomer, allowing for their separation.[13]

-

Recycling of Isomers: The undesired isomers from the distillation and resolution steps can be epimerized back to a mixture containing (±)-menthol and recycled, increasing the overall yield of (-)-menthol.[10]

Developed in the early 1980s by a team led by Nobel laureate Ryōji Noyori, this process is a landmark in industrial asymmetric catalysis.[14]

Experimental Protocol:

-

Formation of Diethylgeranylamine: Myrcene is reacted with diethylamine in the presence of a lithium catalyst to form N,N-diethylgeranylamine.[15]

-

Asymmetric Isomerization: The key step involves the asymmetric isomerization of N,N-diethylgeranylamine to (R)-(+)-citronellal enamine using a chiral rhodium-BINAP catalyst.[15] This step proceeds with high enantioselectivity.

-

Hydrolysis: The resulting enamine is hydrolyzed to afford (R)-(+)-citronellal.

-

Intramolecular Ene Reaction: (R)-(+)-citronellal is cyclized to (-)-isopulegol using a Lewis acid catalyst, such as zinc bromide or a tris(2,6-diarylphenoxy)aluminum catalyst for higher selectivity.[15]

-

Hydrogenation: The double bond in (-)-isopulegol is hydrogenated over a nickel catalyst to yield (-)-menthol.

Sharpless Asymmetric Epoxidation

While not a primary industrial route for menthol, the Sharpless asymmetric epoxidation is a cornerstone of enantioselective synthesis and is highly relevant for the synthesis of chiral terpenes and their derivatives.[14][16] It provides a method for the enantioselective epoxidation of primary and secondary allylic alcohols.

Experimental Protocol for a Generic Allylic Alcohol:

-

Catalyst Preparation: A solution of titanium(IV) isopropoxide in a suitable solvent (e.g., dichloromethane) is cooled (e.g., to -20 °C).

-

Ligand Addition: A solution of a chiral diethyl tartrate (either (+)-DET or (-)-DET, depending on the desired epoxide enantiomer) in the same solvent is added to the titanium isopropoxide solution.

-

Substrate and Oxidant Addition: The allylic alcohol substrate is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in the solvent.

-

Reaction Monitoring: The reaction is stirred at a low temperature (e.g., -20 °C) and monitored for completion by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Analytical Separation and Characterization

The separation and identification of menthol isomers are critical for quality control and research purposes.

Protocol for Chiral GC Separation:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., CycloSil-B), is used. Tandem column setups can also be employed for enhanced separation of all eight isomers.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS) are typically used.

-

Temperature Program: A programmed temperature ramp is employed to achieve optimal separation of the isomers. For example, starting at a lower temperature (e.g., 45°C) and gradually increasing to a higher temperature (e.g., 200°C).

Protocol for 1H and 13C NMR Analysis:

-

Solvent: Deuterated chloroform (CDCl3) is a common solvent.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Analysis: The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are characteristic for each isomer and can be used for structural elucidation and conformational analysis. Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in the complete assignment of the spectra.

Signaling Pathways and Molecular Interactions

The primary mechanism by which (-)-menthol exerts its cooling sensation is through the activation of the TRPM8 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.

TRPM8 Activation and Downstream Signaling

The binding of (-)-menthol to TRPM8 induces a conformational change in the channel, leading to its opening and an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

The intracellular signaling cascade following TRPM8 activation is complex and involves several key molecules:

-

Gq Proteins: TRPM8 activation can lead to the activation of Gq-coupled proteins.[17][18]

-

Phospholipase C (PLC): Activated Gq proteins stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[17][19]

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2 is required for TRPM8 channel activity. Its depletion by PLC leads to a negative feedback mechanism, desensitizing the channel to further stimulation.[19][20]

-

Protein Kinase C (PKC): The products of PIP2 hydrolysis, diacylglycerol (DAG) and inositol trisphosphate (IP3), can lead to the activation of PKC, which can also modulate TRPM8 activity.[17][21]

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Menthol - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. Showing Compound (+)-Neoisomenthol (FDB021834) - FooDB [foodb.ca]

- 7. neoisomenthol, 491-02-1 [thegoodscentscompany.com]

- 8. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. symrise.com [symrise.com]

- 10. primaryinfo.com [primaryinfo.com]

- 11. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. US6706500B2 - Process for the preparation of L-menthol - Google Patents [patents.google.com]

- 14. Sharpless Epoxidation [organic-chemistry.org]

- 15. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Deep Dive into the Stereoisomer-Specific Pharmacology of Menthol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and food products, primarily for its characteristic cooling sensation. It exists as eight stereoisomers, with (-)-menthol (l-menthol) being the most abundant in nature. The pharmacological properties of menthol are not uniform across its stereoisomers; the spatial arrangement of its functional groups dictates its interaction with biological targets, leading to significant differences in potency and effect. This technical guide provides a comprehensive overview of the pharmacological properties of the menthol enantiomers, (+)-menthol and (-)-menthol, with a focus on their interactions with key receptors, their pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics.

Receptor Interactions and Molecular Mechanisms

The distinct pharmacological effects of menthol enantiomers are primarily attributed to their differential interactions with specific ion channels and receptors. The most well-characterized of these are the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor.

Transient Receptor Potential Melastatin 8 (TRPM8)

The TRPM8 channel, a non-selective cation channel, is the primary sensor for cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to a sensation of cold. The stereoisomers of menthol exhibit marked differences in their ability to activate this channel.

(-)-Menthol is a potent agonist of the TRPM8 channel, and its cooling sensation is significantly more intense than that of this compound.[1][2] This stereoselectivity is due to the specific interactions between the menthol molecule and the TRPM8 protein. Studies have shown that the hydroxyl and isopropyl groups of (-)-menthol play crucial roles in binding to the S3 and S4 helices within the channel's voltage-sensor-like domain.[1][2]

| Enantiomer | EC50 (µM) | Relative Potency | Reference |

| (-)-Menthol | 62.64 ± 1.2 | High | [3] |

| This compound | >1000 | Low | [3] |

| (+)-Neomenthol | 206.22 ± 11.4 | Moderate | [3] |

GABA-A Receptor Modulation

Menthol enantiomers also act as positive allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation enhances the effect of GABA, leading to sedative and anxiolytic effects.

Interestingly, in contrast to TRPM8 activation, this compound is a more potent modulator of GABA-A receptors than (-)-menthol.[4][5] Studies on recombinant human GABA-A receptors have shown that this compound significantly enhances GABA-induced currents to a greater extent than (-)-menthol.[4]

| Enantiomer | Effect on GABA EC20 Response (at 100 µM) | Reference |

| This compound | 496 ± 113% increase | [4][5] |

| (-)-Menthol | Less potent than this compound | [4] |

Pharmacokinetics and Metabolism

The stereochemistry of menthol also influences its absorption, distribution, metabolism, and excretion (ADME) properties. While comprehensive comparative pharmacokinetic data for both enantiomers is limited, studies have provided insights into the disposition of l-menthol.

Pharmacokinetics